molecular formula C14H19N7OS B12159899 N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12159899
M. Wt: 333.41 g/mol
InChI Key: QYXYYDONCNHYEX-UHFFFAOYSA-N
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Description

    N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: is a complex organic compound with a unique structure. Let’s break it down:

  • This compound may have interesting pharmacological properties due to its intricate structure.
  • Properties

    Molecular Formula

    C14H19N7OS

    Molecular Weight

    333.41 g/mol

    IUPAC Name

    N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

    InChI

    InChI=1S/C14H19N7OS/c1-20-12(10-7-23-8-11(10)17-20)16-13(22)14(5-3-2-4-6-14)21-9-15-18-19-21/h9H,2-8H2,1H3,(H,16,22)

    InChI Key

    QYXYYDONCNHYEX-UHFFFAOYSA-N

    Canonical SMILES

    CN1C(=C2CSCC2=N1)NC(=O)C3(CCCCC3)N4C=NN=N4

    Origin of Product

    United States

    Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar heterocyclic compounds are often synthesized through multistep processes involving cyclization reactions, amide formation, and functional group transformations.
    • Industrial production methods likely involve optimization for yield, scalability, and cost-effectiveness.
  • Chemical Reactions Analysis

      Oxidation: The thienopyrazole ring could undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction of the tetrazole group could yield the corresponding amine.

      Substitution: Substitution reactions (e.g., nucleophilic substitution) may occur at various positions on the cyclohexane ring.

      Common Reagents and Conditions: These would depend on the specific reaction. For example, oxidation might involve reagents like hydrogen peroxide or m-chloroperbenzoic acid.

      Major Products: The products formed would vary based on the reaction conditions and regioselectivity.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers might explore derivatives of this compound as potential drug candidates. Its unique structure could lead to interesting biological activities.

      Biological Studies: Investigating its effects on cellular pathways, receptors, and enzymes.

      Industry: If scalable synthesis methods are developed, it could find applications in pharmaceutical manufacturing.

  • Mechanism of Action

    • Unfortunately, specific information about the mechanism of action for this compound is not readily available. researchers would likely investigate its interactions with biological targets (e.g., proteins, enzymes) and signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs of this compound are scarce, you might compare it to other thienopyrazoles, tetrazoles, and cyclohexane derivatives.

      Uniqueness: Highlight its distinctive features, such as the fused thienopyrazole ring system and the specific substitution pattern.

    Remember that the lack of detailed information reflects the complexity and novelty of this compound Researchers would need to explore it further to unlock its full potential

    Biological Activity

    N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that incorporates multiple heterocyclic structures. Its unique molecular architecture suggests diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Properties

    The compound has a molecular formula of C19H20N4OS and a molecular weight of approximately 352.5 g/mol. Its structural components include:

    • Thieno[3,4-c]pyrazole moiety : Known for its role in various biological activities.
    • Tetrazole ring : Associated with significant pharmacological properties, including anticancer and antimicrobial effects.
    • Cyclohexanecarboxamide group : Enhances solubility and bioavailability.

    Biological Activity Overview

    The biological activity of this compound can be categorized into several key areas:

    1. Anticancer Activity

    Several studies have highlighted the compound's potential as an anticancer agent. For instance:

    • Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway .
    Cell LineIC50 (µM)
    HCT116 (Colorectal)5.5
    MCF-7 (Breast)7.0
    PANC-1 (Pancreatic)6.8

    The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency against various cancer cell lines.

    2. Antimicrobial Activity

    The compound exhibits promising antimicrobial properties against both bacterial and fungal strains. Research indicates that derivatives with similar structures show effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

    MicroorganismMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus50 µg/mL
    Escherichia coli40 µg/mL

    These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

    3. Anti-inflammatory Effects

    Compounds containing thieno and pyrazole rings are often linked with anti-inflammatory properties. Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic use in inflammatory diseases .

    Case Studies

    A notable case study examined the efficacy of similar compounds in treating various cancers. Researchers synthesized a series of tetrazole derivatives and evaluated their anticancer activities across multiple human cancer cell lines. The study found that specific substitutions on the tetrazole ring significantly enhanced anticancer activity compared to non-substituted counterparts .

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